molecular formula C22H26N2O5S B080431 Z-Phe-met-OH CAS No. 13126-07-3

Z-Phe-met-OH

Cat. No. B080431
CAS RN: 13126-07-3
M. Wt: 430.5 g/mol
InChI Key: VXEXZNQIPZLQBX-OALUTQOASA-N
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Description

Z-Phe-Met-OH, also known as Z-L-phenylalanyl-L-methionine, is a compound with the molecular formula C22H26N2O5S and a molecular weight of 430.52 . It is a type of amino acid .


Synthesis Analysis

The synthesis of Z-Phe-Met-OH involves a number of steps. For instance, the synthesis of tert-butoxycarbonylmethionine (Boc-L-Met-OH) involves adding a solution of di-tert-butyl dicarbonate to a stirring solution of L-methionine in NaOH . In another study, a library of Cbz-modified dehydrodipeptides including Cbz-L-Met-Z-ΔPhe-OH were synthesized for hydrogel screening .


Molecular Structure Analysis

The molecular structure of Z-Phe-Met-OH is characterized by the presence of a phenylalanine (Phe) residue and a methionine (Met) residue. The Phe-Phe motif, which is a minimalist building block, has been used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .


Chemical Reactions Analysis

The Phe-Phe motif is an extremely versatile self-assembling building block. Subtle changes introduced to the chemical structure of the Phe-Phe derivative are sufficient to obtain different nanomorphologies .


Physical And Chemical Properties Analysis

Z-Phe-Met-OH is a solid compound with a purity of ≥ 98% (TLC). It has a melting point of 110-121 °C and should be stored at 2-8°C .

Scientific Research Applications

Green Synthesis and Food Industry Applications

A study by Ungaro et al. (2015) presents a green technology for producing high-solubility and low-toxicity compounds like Ala-Phe, a potential substitute for caffeine in the food industry. This synthesis involves biocatalysis and magnetic nanoparticles, indicating the role of Z-Phe-related compounds in sustainable production and food industry applications (Ungaro et al., 2015).

Photocatalytic Applications

Gao et al. (2019) fabricated a Z-scheme system with defect-rich components for photocatalytic hydrogen evolution (PHE). This showcases the application of Z-Phe-related compounds in energy conversion and environmental remediation, potentially extending to CO2 reduction and water purification (Gao et al., 2019).

Molecular Self-Assembly

The research by Gour et al. (2021) explores the self-assembly of Z-Phe-OH and other modified aromatic amino acids into various structures. This study highlights the significance of Z-Phe-OH in material science and the potential for novel material fabrication with diverse applications (Gour et al., 2021).

Molecular Recognition and Analysis

Lei and Tong (2005) developed a molecularly imprinted microchip for selective recognition of Z-L-Phe-OH-NBD, illustrating the application of Z-Phe-related compounds in analytical chemistry, particularly in rapid and selective molecular recognition (Lei & Tong, 2005).

Safety And Hazards

While specific safety and hazards information for Z-Phe-Met-OH was not found, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Molecules based on the Phe-Phe motif, such as Z-Phe-Met-OH, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . With a deeper understanding of the relationship between the structures and properties of dipeptides, it is believed that dipeptide hydrogels have great potential application in preparing minimal biocompatible materials .

properties

IUPAC Name

(2S)-4-methylsulfanyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-30-13-12-18(21(26)27)23-20(25)19(14-16-8-4-2-5-9-16)24-22(28)29-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXEXZNQIPZLQBX-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Phe-met-OH

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